N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide is an organic compound that features a biphenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Attachment of the Biphenyl Group to Benzamide: The biphenyl group is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves the reaction of the biphenyl group with a suitable benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted derivatives.
Scientific Research Applications
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide: This compound shares a similar biphenyl structure but differs in its functional groups, leading to different biological activities.
1,1’-Biphenyl, 2-methyl-: Another biphenyl derivative with a methyl group, used in different applications due to its distinct chemical properties.
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
648924-92-9 |
---|---|
Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(2-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-16-10-11-19(23)18(12-16)20(24)22-13-15-8-4-5-9-17(15)14-6-2-1-3-7-14/h1-12,23H,13H2,(H,22,24) |
InChI Key |
QPVUQIZXDLCUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.